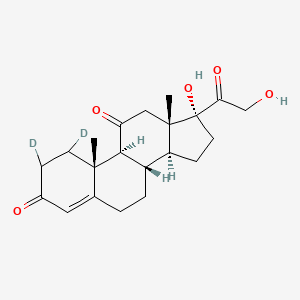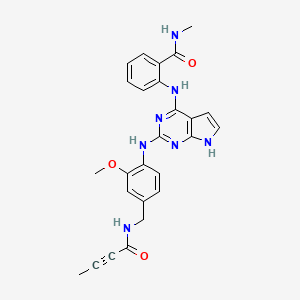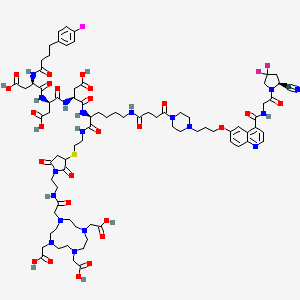
Fsdd3I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fsdd3I is an albumin-binding fibroblast activation protein (FAP) ligand. It can be labeled with isotopes such as gallium-68 and lutetium-177 for single photon emission computed tomography (SPECT) imaging . This compound is primarily used in research settings and has shown potential in various scientific applications.
Vorbereitungsmethoden
The synthesis of Fsdd3I involves complex organic reactions. The synthetic route typically includes the formation of peptide bonds and the incorporation of specific functional groups to ensure its binding affinity to albumin and FAP. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product
Analyse Chemischer Reaktionen
Fsdd3I undergoes several types of chemical reactions, including:
Labeling Reactions: It can be labeled with isotopes like gallium-68 and lutetium-177 under specific conditions for imaging purposes.
Binding Reactions: This compound binds to albumin and FAP, which is crucial for its function in imaging and therapeutic applications.
Common reagents used in these reactions include isotopes like gallium-68 and lutetium-177, and the conditions often involve controlled environments to ensure the stability and efficacy of the labeled compound. The major products formed from these reactions are the labeled versions of this compound, which are used in SPECT imaging .
Wissenschaftliche Forschungsanwendungen
Fsdd3I has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Fsdd3I involves its binding to albumin and fibroblast activation protein. This binding facilitates its use in imaging and therapeutic applications. The molecular targets include fibroblast activation protein, which is involved in various cellular processes, including tissue remodeling and cancer progression . The pathways involved are primarily related to the expression and activity of fibroblast activation protein in different tissues .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C80H107F2IN18O25S |
|---|---|
Molekulargewicht |
1917.8 g/mol |
IUPAC-Name |
(3R)-4-[[(2R)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-1-[2-[2,5-dioxo-1-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethyl]pyrrolidin-3-yl]sulfanylethylamino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[4-(4-iodophenyl)butanoylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C80H107F2IN18O25S/c81-80(82)42-52(43-84)101(49-80)67(107)44-89-74(120)54-16-18-85-56-13-12-53(37-55(54)56)126-35-4-21-94-31-33-99(34-32-94)65(105)15-14-62(102)86-17-2-1-6-57(91-77(123)59(39-69(110)111)93-78(124)60(40-70(112)113)92-76(122)58(38-68(108)109)90-63(103)7-3-5-50-8-10-51(83)11-9-50)75(121)88-20-36-127-61-41-66(106)100(79(61)125)22-19-87-64(104)45-95-23-25-96(46-71(114)115)27-29-98(48-73(118)119)30-28-97(26-24-95)47-72(116)117/h8-13,16,18,37,52,57-61H,1-7,14-15,17,19-36,38-42,44-49H2,(H,86,102)(H,87,104)(H,88,121)(H,89,120)(H,90,103)(H,91,123)(H,92,122)(H,93,124)(H,108,109)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)/t52-,57-,58+,59-,60+,61?/m0/s1 |
InChI-Schlüssel |
HCRFAPCIMQNTGN-QGPWPTSMSA-N |
Isomerische SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Kanonische SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


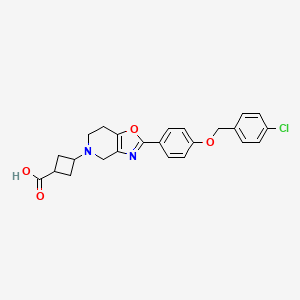
![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)
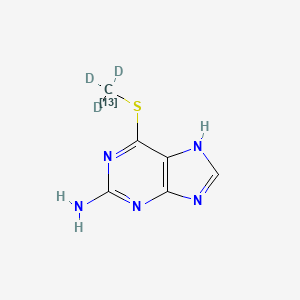
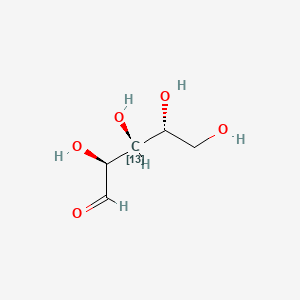
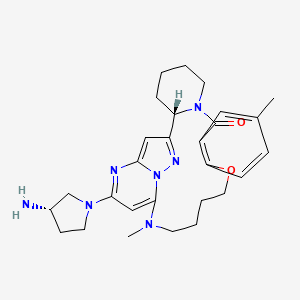
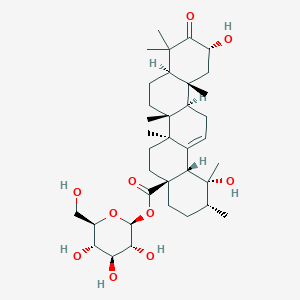
![Sodium;4-[2-pyridin-2-yl-4-(4-sulfophenyl)pyrimidin-5-yl]benzenesulfonate](/img/structure/B15142147.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142155.png)
![4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15142158.png)



